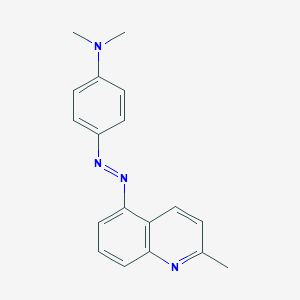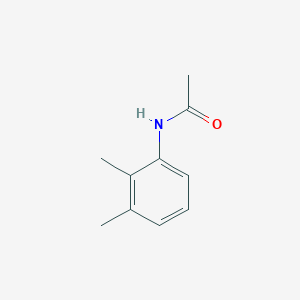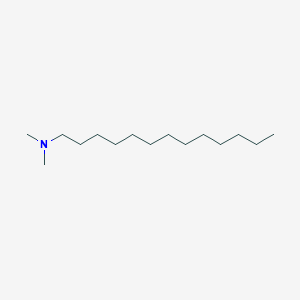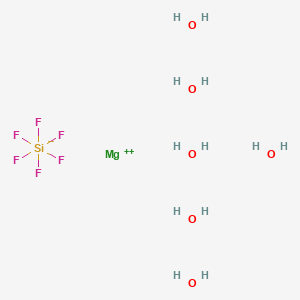
Magnesium hexafluorosilicate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hexafluorosilicate hexahydrate is a chemical compound with the formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in industrial applications, particularly in the treatment of concrete and ferroconcrete constructions to increase their durability .
Mechanism of Action
. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.
Mode of Action
It is known to be toxic if swallowed
Result of Action
It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.
Action Environment
It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid with caustic magnesite. The reaction conditions include controlling the concentration of the reagents, the temperature of the synthesis and evaporation, and the order of adding the reagents. The optimal conditions for maximizing the yield involve using hexafluorosilic acid with a concentration of around 14% and caustic magnesite with a composition of 75-80% MgO .
Industrial Production Methods
In industrial settings, the production of this compound involves the neutralization of hexafluorosilic acid with magnesite powder. The resulting solution is then filtered, concentrated, crystallized, centrifuged, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal ions to form insoluble complexes. For example, it can react with calcium ions to form calcium hexafluorosilicate .
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts and acids. The reactions typically occur under aqueous conditions at room temperature .
Major Products
The major products formed from reactions involving this compound include various metal hexafluorosilicates, depending on the metal ions involved in the reaction .
Scientific Research Applications
Magnesium hexafluorosilicate hexahydrate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity.
Medicine: Research is ongoing into its potential use in dental treatments due to its fluoride content.
Comparison with Similar Compounds
Similar Compounds
- Calcium hexafluorosilicate
- Zinc hexafluorosilicate
- Sodium hexafluorosilicate
Uniqueness
Magnesium hexafluorosilicate hexahydrate is unique due to its specific binding properties and its effectiveness in enhancing the durability of concrete structures. Compared to calcium and zinc hexafluorosilicates, this compound has distinct solubility and reactivity characteristics that make it particularly suitable for certain industrial applications .
Properties
CAS No. |
18972-56-0 |
|---|---|
Molecular Formula |
F6H2MgOSi |
Molecular Weight |
184.40 g/mol |
IUPAC Name |
magnesium;hexafluorosilicon(2-);hydrate |
InChI |
InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |
InChI Key |
DKWXWEVHUQQHNV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |
Canonical SMILES |
O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |
Related CAS |
17084-08-1 (Parent) |
Origin of Product |
United States |
Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?
A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into this compound provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
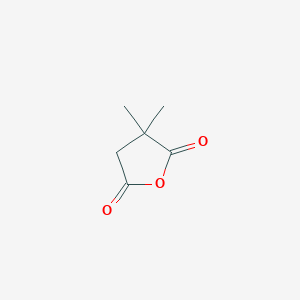

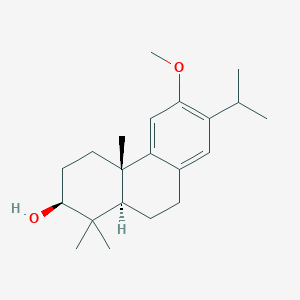
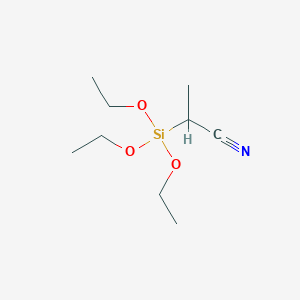
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)

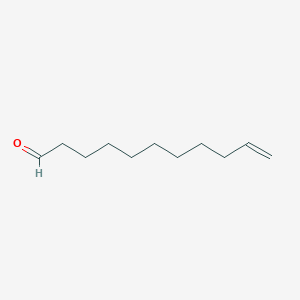
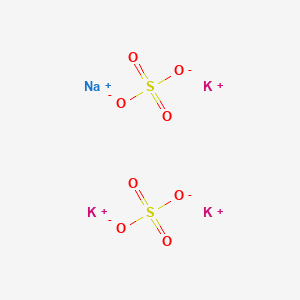
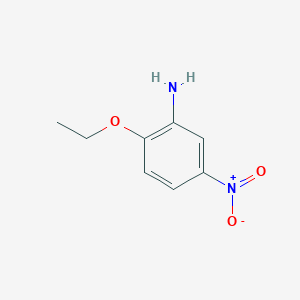
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
